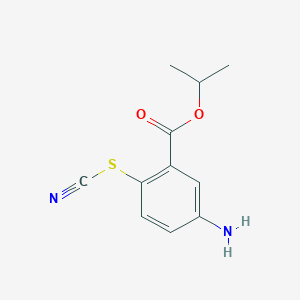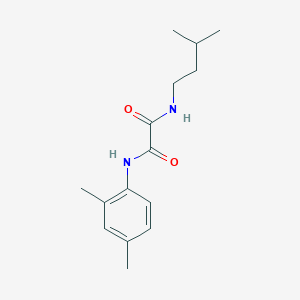
N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE
Overview
Description
N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a phenyl ring substituted with methyl groups at the 2 and 4 positions, and an ethanediamide moiety attached to a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 3-methylbutylamine.
Formation of Intermediate: The 2,4-dimethylphenylamine is reacted with an appropriate acylating agent, such as acetic anhydride, to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 3-methylbutylamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Substitution Reagents: Halogens (e.g., Br2) or nucleophiles (e.g., NaOH) for substitution reactions.
Major Products
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Primary or secondary amines.
Substitution Products: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE: Unique due to its specific substitution pattern and functional groups.
Other Amides: Compounds with similar amide linkages but different substituents on the phenyl ring or alkyl chain.
Uniqueness
N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other amides.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)7-8-16-14(18)15(19)17-13-6-5-11(3)9-12(13)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXWJYXAOWKWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



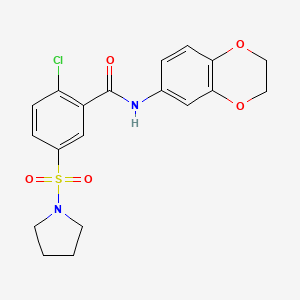
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623651.png)

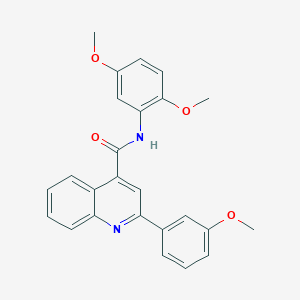
![3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)
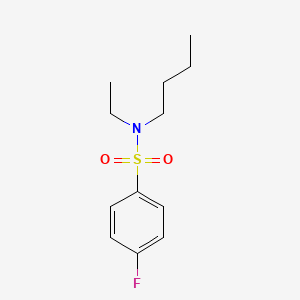
![(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide](/img/structure/B4623681.png)
![4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4623685.png)
![1-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4623691.png)
![ethyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate](/img/structure/B4623692.png)
![1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4623696.png)
![4-[(Z)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]benzoic acid](/img/structure/B4623711.png)
